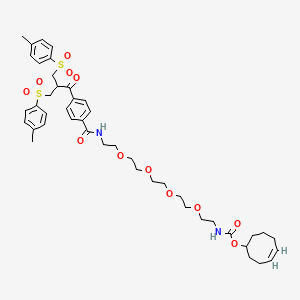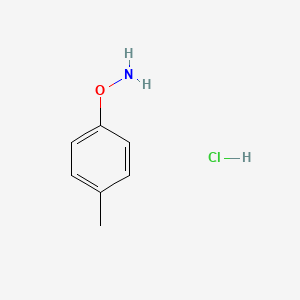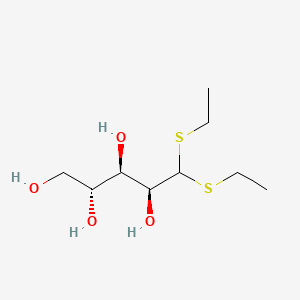
Bismuth Subnitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth subnitrate is typically synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of metallic bismuth, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis . Another method involves the interaction of bismuth oxide or basic bismuth nitrate with nitric acid solutions .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and transformation into basic bismuth nitrate. This is then converted into basic carbonate and calcined to form bismuth oxide . The process is designed to minimize the release of toxic nitrogen oxides into the atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth subnitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxide.
Reduction: It can be reduced to metallic bismuth using reducing agents like stannite ion.
Substitution: This compound can participate in substitution reactions, such as the Markovnikov-type hydration of terminal acetylenes.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Stannite ion, prepared by treating tin(II) chloride with sodium hydroxide, is used as a reducing agent.
Substitution: Catalytic amounts of bismuth nitrate under microwave irradiation are used for the Markovnikov-type hydration of terminal acetylenes.
Major Products
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Hydrated products of terminal acetylenes.
Wissenschaftliche Forschungsanwendungen
Bismuth subnitrate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Extensively used to treat gastrointestinal disorders, including dyspepsia, gastric ulcers, and Helicobacter pylori infections.
Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.
Wirkmechanismus
Bismuth subnitrate exerts its effects primarily through the production of endogenous mucosal prostaglandin (PGE2), which protects the gastric mucosa . It also has antacid properties that neutralize gastric acid and provide symptomatic relief in conditions like duodenal ulcers . Additionally, it has been shown to have cytoprotective effects in models of mucosal injury .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth oxychloride (BiOCl)
- Bismuth oxynitrate (BiONO3)
- Bismuth subcitrate potassium
Uniqueness
Bismuth subnitrate is unique due to its high water solubility and its dual role as an antacid and antimicrobial agent. Unlike bismuth oxychloride and bismuth oxynitrate, which are primarily used in industrial applications, this compound has significant medicinal applications . Bismuth subcitrate potassium, while similar in its use for gastrointestinal disorders, is specifically formulated for peptic ulcer and gastro-esophageal reflux disease .
Eigenschaften
| Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. | |
CAS-Nummer |
54392-33-5 |
Molekularformel |
Bi5H9N4O22 |
Molekulargewicht |
1461.99 g/mol |
IUPAC-Name |
pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |
InChI-Schlüssel |
QGWDKKHSDXWPET-UHFFFAOYSA-E |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Siedepunkt |
Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |
Color/Form |
HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |
Dichte |
4.928 |
melting_point |
Decomposes at 260 260 °C DECOMP |
Physikalische Beschreibung |
Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |
Löslichkeit |
Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)












![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
